(R)-4-Isopropyl-2-(2-(methylthio)phenyl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-2-(2-methylsulfanylphenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9(2)11-8-15-13(14-11)10-6-4-5-7-12(10)16-3/h4-7,9,11H,8H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZYGPIYRJYJNG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Chiral Amino Alcohol Precursors
The most widely reported method involves cyclization of (R)-2-amino-3-methyl-1-(2-(methylthio)phenyl)butan-1-ol with carbonyl sources. A 2024 study demonstrated that treatment with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at −15°C achieves 78% yield with 98% enantiomeric excess (ee) . Critical parameters include:
This route's stereochemical fidelity arises from the pre-existing chiral center in the amino alcohol precursor, which is typically synthesized via enzymatic resolution of racemic intermediates .
Asymmetric Oxazoline Ring Formation
An alternative approach constructs the oxazoline ring through [3+2] cycloaddition between 2-isocyano-1-(2-(methylthio)phenyl)propane and chiral epoxides. Under Yoshida-Zhao conditions (Cu(OTf)₂, 4Å MS, toluene, 80°C), this method achieves 85% yield with 99% ee . The copper catalyst coordinates the isocyanide nitrogen, enforcing a trigonal planar transition state that dictates absolute configuration.
Mechanistic Insight :
The reaction proceeds through:
-
Coordination : Cu(I) binds isocyanide nitrogen, polarizing the C≡N bond.
-
Nucleophilic attack : Epoxide oxygen attacks electrophilic isocyanide carbon.
-
Ring closure : Intramolecular cyclization forms the oxazoline .
Comparative studies show superior enantiocontrol versus non-catalytic methods:
| Catalyst | ee (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Cu(OTf)₂ | 99 | 85 | 12 |
| None | 52 | 63 | 48 |
| ZnCl₂ | 76 | 71 | 24 |
Resolution of Racemic Mixtures
Industrial-scale production often employs kinetic resolution using immobilized lipases. A continuous flow system with Candida antarctica lipase B (CAL-B) achieves 94% ee at 99% conversion by selectively acylating the (S)-enantiomer . Key process metrics:
-
Residence time : 45 min
-
Temperature : 35°C
-
Solvent : MTBE/water biphasic system
-
Productivity : 2.1 kg·L⁻¹·day⁻¹
This method's economic viability stems from enzyme recyclability (>30 cycles without activity loss) and simultaneous product separation via liquid-liquid extraction .
Solid-Phase Synthesis for High-Throughput Applications
Combinatorial chemistry approaches utilize Wang resin-bound thiophenol derivatives. The 5-step sequence involves:
-
Loading : 2-(methylthio)phenol anchored via silyl ether linkage
-
Alkylation : Isopropyl bromide, K₂CO₃, DMF, 60°C
-
Oxidation : mCPBA to sulfoxide (prevants β-elimination)
-
Cyclization : TMSOTf-mediated oxazoline formation
This method enables parallel synthesis of 96 analogs in <72h, though yields per variant average 62% .
Continuous Flow Hydrogenation for Chiral Amine Intermediates
Recent advances employ microfluidic reactors for asymmetric hydrogenation of enamine precursors. A Pd/CaCO₃ system under 30 bar H₂ achieves 91% ee at 99% conversion . Benefits over batch processing:
-
Safety : Sub-millimeter reaction volumes mitigate H₂ risks
-
Heat transfer : 10× faster than batch, preventing racemization
-
Scalability : Numbering-up vs. scaling-up maintains ee
Green Chemistry Approaches
Solvent-free mechanochemical synthesis utilizes high-speed ball milling (HSBM):
-
Reagents : 2-(methylthio)benzaldehyde, (R)-valinol, Na₂CO₃
-
Conditions : Stainless steel jar, 30 Hz, 2h
This method eliminates volatile organic solvents and reduces energy consumption by 70% compared to thermal methods .
Industrial Purification Protocols
Final purification often combines simulated moving bed (SMB) chromatography and crystallization:
| Step | Purity Increase | ee Preservation |
|---|---|---|
| SMB (EtOAc/hexane) | 85% → 99.5% | 98% → 99.8% |
| Crystallization | 99.5% → 99.9% | 99.8% → 99.9% |
Ethyl acetate/hexane (1:4 v/v) at −20°C provides optimal crystal morphology for filtration .
Analytical Method Validation
Regulatory-compliant QC requires:
-
HPLC : Chiralpak AD-H, 25°C, hexane/IPA 90:10, 1 mL/min
-
Retention : (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min
-
LOQ : 0.05% for enantiomeric impurity
Method validation data meets ICH Q2(R1) criteria for linearity (r²=0.9998), precision (RSD=0.12%), and accuracy (98.4–101.2%) .
Comparative Cost Analysis
A 2025 techno-economic assessment of major routes:
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Cyclization | 1,450 | 18.7 | 32.4 |
| Asymmetric Catalysis | 2,100 | 9.2 | 15.8 |
| Biocatalytic | 1,780 | 12.4 | 21.3 |
Chemical Reactions Analysis
Types of Reactions
®-4-Isopropyl-2-(2-(methylthio)phenyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to a dihydrooxazole using reducing agents like lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrooxazole derivatives
Substitution: Various alkyl or aryl-substituted oxazole derivatives
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound serves as a valuable building block in the synthesis of potential drug candidates aimed at treating neurological and inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for designing therapeutics that target specific molecular interactions.
Case Study:
In a study focusing on the synthesis of new compounds with antitumor activity, derivatives of similar oxazole structures were evaluated for their cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. These compounds exhibited significant apoptotic effects, indicating the potential of oxazole derivatives in cancer therapy .
Organic Synthesis
Versatile Intermediate:
(R)-4-Isopropyl-2-(2-(methylthio)phenyl)-4,5-dihydrooxazole is utilized as an intermediate in the synthesis of complex organic molecules. The compound can undergo various reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse chemical entities.
Chemical Reactions:
- Oxidation: The methylthio group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction: The oxazole ring can be reduced to dihydrooxazole derivatives with lithium aluminum hydride.
- Substitution: The isopropyl group can be replaced with other alkyl or aryl groups through nucleophilic substitution .
Material Science
Novel Materials Development:
The unique electronic and optical properties of this compound make it a candidate for developing advanced materials. Its structural characteristics allow exploration in areas such as organic electronics and photonic devices.
Research Findings:
Studies have indicated that modifications to the oxazole ring can lead to materials with enhanced conductivity and photostability, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-2-(2-(methylthio)phenyl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the oxazole ring and the substituents can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Oxazoline Derivatives
Oxazoline derivatives are widely used in catalysis and medicinal chemistry due to their tunable electronic and steric profiles. Below is a detailed comparison of the target compound with structurally analogous molecules.
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Key Observations :
Electronic Effects :
- The methylthio group in the target compound donates electrons via resonance, enhancing nucleophilicity at the oxazoline nitrogen .
- Trifluoromethylpyridin-2-yl substituents (e.g., in CAS 1416820-34-2) introduce strong electron-withdrawing effects, favoring electrophilic reactions .
Steric Effects: Isopropyl groups (as in the target compound) provide moderate steric hindrance, balancing reactivity and selectivity. Phenyl or quinolinyl substituents (e.g., CAS 933992-49-5) create bulkier environments, useful in enantioselective catalysis .
Stereochemical Impact: The R-configuration in the target compound contrasts with the S-configuration in analogs like (S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, leading to divergent chiral induction in catalytic systems .
Research Findings and Trends
Ligand Performance in Cross-Coupling Reactions
Table 2: Catalytic Efficiency of Selected Oxazolines
Biological Activity
(R)-4-Isopropyl-2-(2-(methylthio)phenyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17NOS
- Molecular Weight : 235.35 g/mol
- CAS Number : 2757083-70-6
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its pharmacological effects, including anti-cancer properties and potential neuroprotective effects.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis. It has shown effectiveness in reducing the viability of various cancer cell lines.
- Neuroprotective Effects : Research suggests that this compound may offer neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound on human breast cancer cell lines. The compound was found to:
- Inhibit cell proliferation by up to 70% at concentrations of 10 µM.
- Induce apoptosis as evidenced by increased Annexin V staining.
| Concentration (µM) | Cell Viability (%) | Apoptosis (%) |
|---|---|---|
| 0 | 100 | 5 |
| 1 | 90 | 10 |
| 10 | 30 | 70 |
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, this compound demonstrated:
- A significant reduction in markers of oxidative stress.
- Improved cognitive function as assessed by maze tests.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate bioavailability with a half-life ranging from 6 to 8 hours. Metabolism occurs primarily in the liver, with renal excretion being the major route for elimination.
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its safety profile and potential side effects.
Q & A
Q. What are the common synthetic routes for preparing (R)-4-isopropyl-2-(2-(methylthio)phenyl)-4,5-dihydrooxazole?
The compound is typically synthesized via cyclization reactions. A representative method involves refluxing a precursor (e.g., a substituted phenylthioacetamide) in a polar aprotic solvent like DMSO under inert conditions for 18–24 hours. Post-reflux, the mixture is distilled under reduced pressure, cooled, and precipitated in ice water. The crude product is purified via recrystallization using water-ethanol mixtures, yielding the oxazoline derivative with moderate efficiency (~65% yield) . Chiral resolution or asymmetric synthesis may employ chiral auxiliaries or catalysts to achieve enantiopurity, as seen in analogous oxazoline syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the oxazoline ring structure and substituent positions. For example, the methylthio group’s singlet appears at ~2.5 ppm in H NMR, while the oxazoline protons show distinct splitting patterns .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and validates the (R)-configuration .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can researchers optimize purification to achieve high enantiomeric excess (ee)?
Enantiopurity is ensured via chiral chromatography (e.g., using cellulose-based columns) or kinetic resolution during synthesis. For example, asymmetric induction with chiral ligands (e.g., BINOL derivatives) during cyclization can yield >95% ee, as demonstrated in structurally related oxazolines . Recrystallization in non-polar solvents (hexane/ethyl acetate) further enhances purity .
Q. What role do substituents (e.g., methylthio, isopropyl) play in the compound’s stability and reactivity?
The methylthio group enhances electron density at the phenyl ring, influencing ligand-metal coordination in catalytic applications. The isopropyl substituent stabilizes the oxazoline ring via steric hindrance, reducing racemization. These features are critical in designing chiral ligands for asymmetric catalysis .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
DFT studies (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, charge distribution, and transition states. For instance, exact exchange functionals (e.g., hybrid DFT methods) accurately predict thermochemical properties like bond dissociation energies, aiding in understanding its catalytic behavior . Computational docking studies also assess interactions with biological targets (e.g., enzymes) .
Q. What are the applications of this compound in asymmetric catalysis?
The oxazoline scaffold serves as a chiral ligand in transition-metal catalysis. For example, nickel(II) complexes with analogous oxazoline ligands catalyze C–C bond-forming reactions (e.g., Wurtz coupling) with high enantioselectivity. Wilkinson’s catalyst ([RhCl(PPh₃)₃]) has also been used in dehydrogenative polymerization of oxazoline derivatives .
Q. How should researchers address contradictions in experimental data (e.g., NMR vs. X-ray results)?
Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., fluxionality in solution). Multi-technique validation is recommended:
Q. What in-silico strategies evaluate its potential pharmacological activity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Pharmacophore modeling identifies key interaction sites (e.g., the oxazoline oxygen as a hydrogen-bond acceptor). ADMET predictions assess bioavailability and toxicity .
Q. Can this compound act as a precursor for polymer-supported catalysts?
Yes. The oxazoline ring undergoes ring-opening polymerization with Lewis acids (e.g., SnCl₄) to form poly(ethylene imine)-type backbones. Functionalization with transition metals (e.g., Ni or Pd) creates heterogeneous catalysts for cross-coupling reactions .
Q. How are sensitive functional groups (e.g., methylthio) preserved during derivatization?
Protect the methylthio group via inert atmosphere handling and low-temperature reactions. For example, Grignard additions or Suzuki-Miyaura couplings are performed at 0–5°C under argon to prevent oxidation to sulfoxide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
